

# Spectroscopic Profile of 4-Iodopyrazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodopyrazole

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **4-iodopyrazole**, a valuable building block in the synthesis of biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **4-iodopyrazole**.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **4-iodopyrazole** in deuterated chloroform (CDCl<sub>3</sub>) reveals a straightforward pattern consistent with its symmetric structure.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Iodopyrazole**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Solvent
7.63	Singlet	2H	H-3, H-5	CDCl <sub>3</sub>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-iodopyrazole**

Chemical Shift (δ) ppm	Assignment	Solvent
139.1	C-3, C-5	DMSO-d <sub>6</sub>
59.5	C-4	DMSO-d <sub>6</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **4-iodopyrazole** based on their characteristic vibrational frequencies. The spectrum is typically acquired using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for **4-iodopyrazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3140-3100	Medium	N-H stretching
2950-2850	Weak	C-H stretching (aromatic)
1540	Medium	C=C stretching
1450	Medium	C-N stretching
1050	Strong	C-I stretching
950-850	Strong, broad	N-H wagging

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-iodopyrazole**, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **4-iodopyrazole**

m/z	Relative Intensity (%)	Assignment
194	100	[M] <sup>+</sup> (Molecular ion)
167	25	[M-HCN] <sup>+</sup>
127	15	[I] <sup>+</sup>
67	40	[C <sub>3</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

## Synthesis of 4-iodopyrazole

**4-iodopyrazole** can be synthesized via the direct iodination of pyrazole. A typical procedure is as follows:

- Dissolve pyrazole and iodine (in a 2:1 molar ratio) in water.
- Stir the mixture at room temperature for 1-2 hours.
- Add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) portion-wise and continue stirring.
- Slowly add hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution.
- Heat the reaction mixture in an oil bath at 100-140°C until the solid dissolves completely.
- Pour the hot solution into ice water to precipitate the product.
- Filter the white solid, wash with water, and dry to yield **4-iodopyrazole**.

## NMR Spectroscopy

- Sample Preparation: 5-10 mg of **4-iodopyrazole** was dissolved in approximately 0.7 mL of deuterated solvent (CDCl<sub>3</sub> for <sup>1</sup>H NMR, DMSO-d<sub>6</sub> for <sup>13</sup>C NMR) in a 5 mm NMR tube.

- Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- Data Acquisition: Standard pulse sequences were used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Disc Method): A small amount of **4-iodopyrazole** (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The FT-IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.
- Data Acquisition: The spectrum was recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

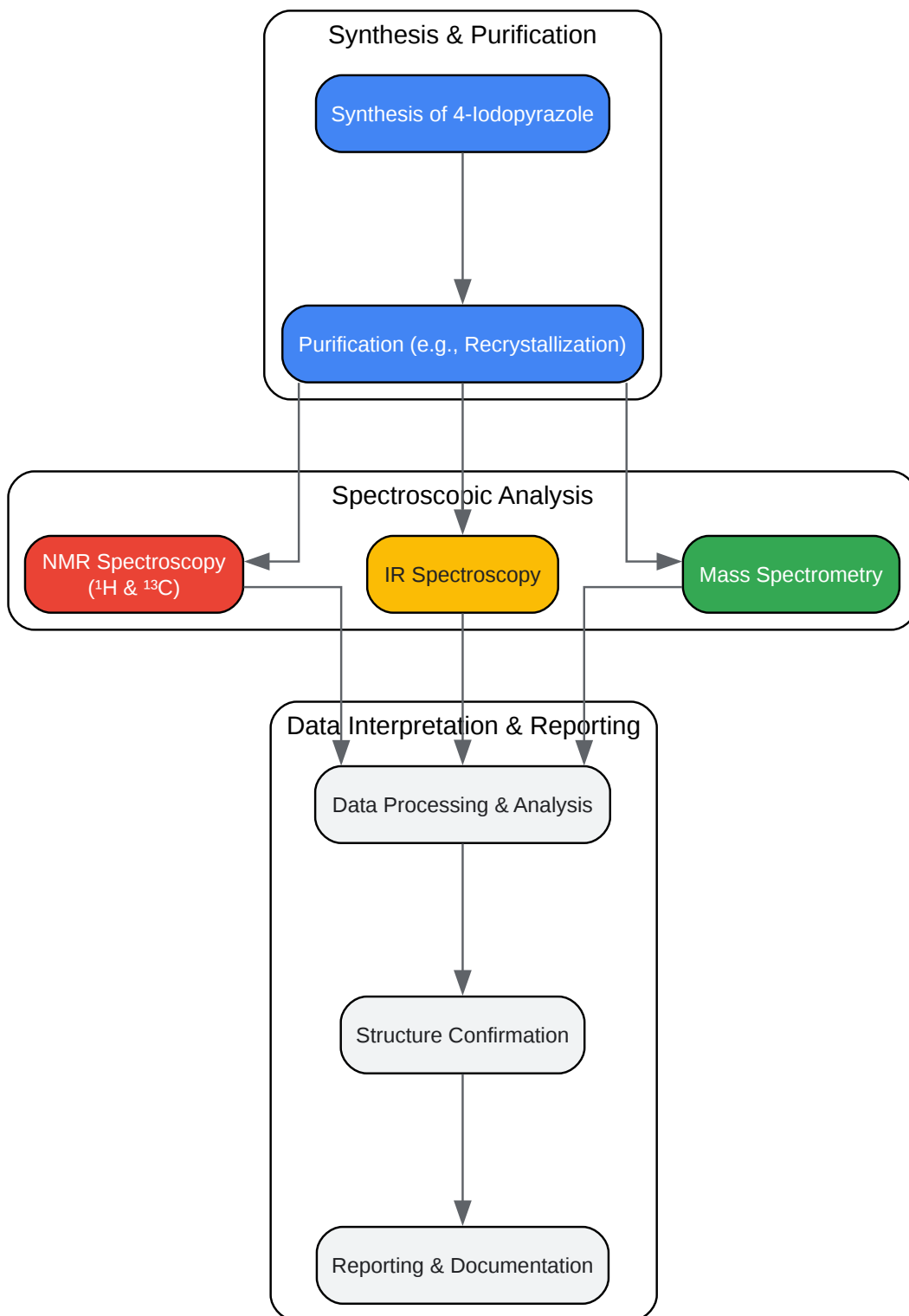
## Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-iodopyrazole** was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) was used for the analysis.
- Data Acquisition: The sample was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the mass spectrum.

## Logical and Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **4-iodopyrazole**.

## General Spectroscopic Analysis Workflow

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